2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

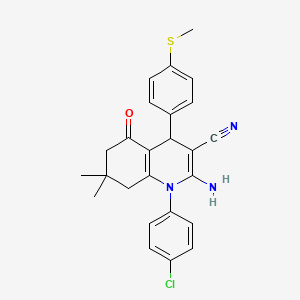

This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a bicyclic quinoline core substituted with diverse functional groups. Its structure includes:

- 4-(4-(Methylthio)phenyl): A methylthio-substituted phenyl group at position 4, enhancing electron density and sulfur-mediated interactions.

- 7,7-Dimethyl groups: These confer steric bulk, influencing conformational stability.

- 5-Oxo and 3-Carbonitrile moieties: The ketone and nitrile groups enhance polarity and hydrogen-bonding capacity.

Properties

CAS No. |

339336-69-5 |

|---|---|

Molecular Formula |

C25H24ClN3OS |

Molecular Weight |

450.0 g/mol |

IUPAC Name |

2-amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H24ClN3OS/c1-25(2)12-20-23(21(30)13-25)22(15-4-10-18(31-3)11-5-15)19(14-27)24(28)29(20)17-8-6-16(26)7-9-17/h4-11,22H,12-13,28H2,1-3H3 |

InChI Key |

XJEKSAJLLMOIBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=C(C=C4)SC)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

Substitution Reactions:

Amination and Nitrile Formation: The amino group can be introduced via reductive amination, while the nitrile group can be formed through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated precursors, nucleophiles such as amines, thiols, and cyanides.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of advanced materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexahydroquinoline-carbonitrile family exhibits structural diversity through substitutions at positions 1, 4, and 5. Below is a detailed comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Electron-Donating vs. Withdrawing Groups: The trifluoromethyl group (3-CF₃Ph, ) increases metabolic stability but may reduce solubility compared to the target compound’s 4-ClPh group. Methoxy (4-MeOPh, ) and dimethylamino (4-NMe₂Ph, ) groups improve solubility but may compromise binding affinity due to steric or electronic effects.

Aromatic vs.

Steric Effects: The 7,7-dimethyl groups in the target compound reduce conformational flexibility compared to non-methylated analogs (e.g., ), possibly improving target selectivity.

Synthetic Feasibility :

- Crystallographic data for analogs (e.g., ) suggest that structural determination of the target compound would require SHELX or OLEX2 software due to its complexity .

Biological Activity

2-Amino-1-(4-chlorophenyl)-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that contribute to its biological activity. This article reviews the compound's biological properties, including its anticancer and antioxidant activities.

Chemical Structure

The molecular formula of the compound is . The structural features include:

- A hexahydroquinoline backbone

- A carbonitrile group

- Chlorophenyl and methylthio substitutions

This structural complexity is believed to enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance:

- In vitro studies have shown that derivatives of quinoline can inhibit various cancer cell lines. The compound's structure allows it to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.

- A study found that related compounds had IC50 values ranging from 6.2 μM against colon carcinoma HCT-116 cells to 43.4 μM against breast cancer T47D cells, suggesting a promising anticancer profile for derivatives of this class .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

- Ferric Reducing Antioxidant Power (FRAP) and DPPH scavenging assays demonstrated that the compound exhibits significant radical scavenging activity.

- Comparisons with established antioxidants showed that the synthesized compounds are often more active than traditional antioxidants like vitamin E .

The biological activities of 2-amino derivatives are attributed to their ability to:

- Inhibit Enzymatic Activity : Compounds can inhibit key enzymes involved in cancer progression and oxidative stress.

- Intercalate DNA : The planar structure may allow for intercalation between DNA bases, disrupting replication and transcription processes.

Study 1: Anticancer Properties

A recent study synthesized several derivatives of the quinoline framework and tested their effects on various cancer cell lines. The most potent derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating strong antiproliferative effects .

Study 2: Antioxidant Evaluation

In another research effort, a series of quinoline derivatives were evaluated for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that certain modifications significantly enhanced the radical scavenging activity compared to baseline measurements .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.